molecular formula C8H12FNO2 B12880385 2-Fluoro-1-(pyrrolidin-1-yl)butane-1,3-dione CAS No. 650602-45-2

2-Fluoro-1-(pyrrolidin-1-yl)butane-1,3-dione

Cat. No.: B12880385
CAS No.: 650602-45-2
M. Wt: 173.18 g/mol
InChI Key: KTTTUQDGSVQVPV-UHFFFAOYSA-N
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Description

2-Fluoro-1-(pyrrolidin-1-yl)butane-1,3-dione (CAS 650602-45-2) is a high-purity chemical compound offered at 98% purity . This compound, with the molecular formula C8H12FNO2 and a molecular weight of 173.18 g/mol, serves as a valuable building block in organic synthesis and medicinal chemistry research . Its structure, featuring a fluorine atom and a pyrrolidine ring appended to a 1,3-diketone backbone, classifies it among acetylacetone (acac) ligand analogs, making it of interest for developing novel molecular scaffolds . This butane-1,3-dione derivative holds specific research value in the discovery of new pharmacological agents. Compounds based on the pyrrolidine-2,3-dione scaffold have been identified as novel, non-β-lactam inhibitors of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa . This finding is critical in the fight against multidrug-resistant Gram-negative bacteria, as PBP3 is an essential, clinically validated antibacterial target . Furthermore, pyrrolidine-dione derivatives are being investigated for their activity on central nervous system targets, such as the serotonin 1A receptor and the serotonin transporter, highlighting their potential in psychiatric and neurological disorder research . Researchers can utilize this chemical as a precursor for developing novel inhibitors and probes. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before handling.

Properties

CAS No.

650602-45-2

Molecular Formula

C8H12FNO2

Molecular Weight

173.18 g/mol

IUPAC Name

2-fluoro-1-pyrrolidin-1-ylbutane-1,3-dione

InChI

InChI=1S/C8H12FNO2/c1-6(11)7(9)8(12)10-4-2-3-5-10/h7H,2-5H2,1H3

InChI Key

KTTTUQDGSVQVPV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)N1CCCC1)F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on β-Diketone Precursors

A common approach involves starting from a β-diketone precursor such as 2-fluorobutane-1,3-dione or a related fluorinated diketone intermediate. The pyrrolidine ring is introduced via nucleophilic substitution or amination at the 1-position carbonyl site.

  • Step 1: Synthesis of 2-fluorobutane-1,3-dione or equivalent fluorinated β-diketone. This can be achieved by fluorination of butane-1,3-dione derivatives using electrophilic fluorinating agents or by condensation reactions involving fluorinated building blocks.
  • Step 2: Reaction of the fluorinated β-diketone with pyrrolidine under controlled conditions to form the pyrrolidin-1-yl substituted product. This typically involves nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon, followed by tautomerization to stabilize the β-diketone structure.

Direct Fluorination of Pyrrolidinyl-Substituted β-Diketones

Alternatively, the pyrrolidinyl-substituted butane-1,3-dione can be synthesized first, followed by selective fluorination at the 2-position using mild fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). This method requires careful control to avoid over-fluorination or degradation of the β-diketone.

Detailed Preparation Methodology

Synthesis of 2-Fluorobutane-1,3-dione Intermediate

Parameter Details
Starting material Butane-1,3-dione or acetylacetone
Fluorinating agent Electrophilic fluorinating agents (e.g., Selectfluor, NFSI)
Solvent Acetonitrile, dichloromethane, or other aprotic solvents
Temperature 0 to 25 °C to control reaction rate and selectivity
Reaction time 1 to 4 hours
Yield Typically 60-80% depending on conditions
Notes Fluorination occurs selectively at the 2-position; reaction monitored by NMR or LC-MS

Introduction of Pyrrolidin-1-yl Group

Parameter Details
Starting material 2-Fluorobutane-1,3-dione intermediate
Nucleophile Pyrrolidine
Solvent Ethanol, methanol, or acetonitrile
Temperature Room temperature to reflux (25-80 °C)
Reaction time 12 to 24 hours
Catalyst/Conditions May require acid or base catalysis (e.g., triethylamine) to facilitate substitution
Yield 70-90%
Purification Recrystallization or column chromatography

Representative Experimental Procedure

  • Fluorination Step:
    Dissolve butane-1,3-dione (acetylacetone) in acetonitrile under inert atmosphere. Add Selectfluor portionwise at 0 °C. Stir the mixture for 2 hours while monitoring by TLC or NMR. Upon completion, quench the reaction, extract the product, and purify by distillation or chromatography to obtain 2-fluorobutane-1,3-dione.

  • Pyrrolidine Substitution:
    Dissolve 2-fluorobutane-1,3-dione in ethanol. Add pyrrolidine dropwise under stirring at room temperature. Heat the mixture to reflux for 12-24 hours. After cooling, remove solvent under reduced pressure. Purify the crude product by recrystallization from ethyl acetate/hexane to yield this compound.

Analytical Data and Reaction Monitoring

Technique Purpose Typical Observations
NMR Spectroscopy Confirm fluorine substitution and pyrrolidine attachment Characteristic fluorine coupling in ^19F NMR; proton shifts in ^1H NMR
Mass Spectrometry Molecular weight confirmation Molecular ion peak at m/z 173.18 (M+)
IR Spectroscopy Functional group identification Carbonyl stretches (~1700 cm^-1), C-F stretch (~1100 cm^-1)
HPLC/LC-MS Purity and reaction progress Single peak corresponding to product retention time

Summary Table of Preparation Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Fluorination Butane-1,3-dione + Selectfluor 0-25 °C 1-4 hours 60-80 Controlled fluorination at 2-position
Pyrrolidine substitution 2-Fluorobutane-1,3-dione + Pyrrolidine RT to reflux 12-24 hours 70-90 Nucleophilic substitution on carbonyl

Research Findings and Considerations

  • The fluorination step is critical and must be optimized to avoid over-fluorination or decomposition of the β-diketone structure.
  • The nucleophilic substitution with pyrrolidine proceeds efficiently under mild conditions, with the amine acting as a nucleophile attacking the electrophilic carbonyl carbon.
  • Purification by recrystallization is effective due to the distinct polarity and solubility of the product.
  • Analytical techniques confirm the integrity of the fluorine substitution and the pyrrolidine ring attachment.
  • Literature indicates that similar β-diketone fluorinated compounds are synthesized using analogous methods, supporting the robustness of this approach.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(pyrrolidin-1-yl)butane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C8H12FNO2C_8H_{12}FNO_2 and a molar mass of approximately 173.18 g/mol. Its structure features a fluorine atom attached to a butane dione framework, which includes two carbonyl groups. The presence of the pyrrolidine moiety contributes to its unique reactivity and potential biological activity.

Pharmaceutical Development

Building Block for Therapeutics

2-Fluoro-1-(pyrrolidin-1-yl)butane-1,3-dione serves as a versatile building block in the synthesis of novel therapeutic agents. Its diketone structure allows for various chemical transformations that can lead to the development of new drugs targeting different diseases.

Case Study: Synthesis of Anticancer Agents

In a study focused on anticancer agents, researchers utilized this compound as an intermediate to synthesize compounds with enhanced efficacy against cancer cells. The compound's ability to undergo nucleophilic attacks at its carbonyl groups facilitated the formation of more complex structures that exhibited promising anticancer properties.

Chemical Synthesis

Reactivity in Organic Synthesis

The compound's carbonyl groups are highly reactive, making it suitable for various organic synthesis applications. It can participate in typical reactions associated with diketones, such as aldol condensations and Michael additions.

Reaction Type Description
Aldol CondensationFormation of β-hydroxy ketones through reaction with aldehydes or ketones.
Michael AdditionNucleophilic addition to α,β-unsaturated carbonyl compounds.

Biological Research

Interaction Studies

Understanding the interactions of this compound within biological systems is critical for assessing its safety and efficacy for therapeutic use. Studies have focused on its potential effects on cellular pathways and enzyme activities.

Case Study: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition has implications for drug design, particularly in developing inhibitors for diseases such as cancer and metabolic disorders.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(pyrrolidin-1-yl)butane-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,3-diketones, which are often employed as ligands or intermediates in organic synthesis. Below is a detailed comparison with analogous derivatives, focusing on structural variations, molecular properties, and commercial availability.

Table 1: Structural and Commercial Comparison of 1,3-Diketones

Compound Name CAS Number Molecular Formula M.W. (g/mol) Substituents/Modifications Purity Price (1 g)
2-Fluoro-1-(pyrrolidin-1-yl)butane-1,3-dione 650602-45-2 C₈H₉FNO₂ 186.16 2-F, 1-pyrrolidine 98% $N/A
1,3-Di(piperidin-1-yl)propane-1,3-dione 54561-77-2 C₁₃H₂₀N₂O₂ 248.31 1,3-piperidine 95% $N/A
4,4-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione 1005585-32-9 C₈H₈F₂N₂O₂ 218.16 4,4-diF, 1-(1-methylpyrazole) 98% $N/A
1-(4-Bromophenyl)-4,4-difluorobutane-1,3-dione 371967-22-5 C₁₀H₇BrF₂O₂ 293.07 4-Bromophenyl, 4,4-diF 98% $N/A
1,1,1-Trifluorohexane-2,4-dione 400-54-4 C₆H₇F₃O₂ 168.11 1,1,1-triF 98% $N/A

Key Observations :

Fluorination Patterns: The target compound’s single fluorine at the 2-position contrasts with 4,4-difluoro or 1,1,1-trifluoro modifications in other derivatives. Fluorine’s electron-withdrawing nature enhances electrophilicity, which may influence reactivity in metal coordination or nucleophilic substitutions .

Amine Substituents :

  • Replacing pyrrolidine with piperidine (six-membered ring) in 1,3-Di(piperidin-1-yl)propane-1,3-dione increases steric bulk and alters basicity. Piperidine’s larger ring size may reduce conformational flexibility compared to pyrrolidine .

Aromatic vs.

Synthetic Utility: highlights the reactivity of pyrrolidine-containing compounds under palladium-catalyzed conditions.

Biological Activity

2-Fluoro-1-(pyrrolidin-1-yl)butane-1,3-dione, also known as 2-fluoro-1-(1-pyrrolidinyl)-1,3-butanedione, is a synthetic compound with the molecular formula C8H12FNO2C_8H_{12}FNO_2 and a molecular weight of 173.19 g/mol. It is characterized by its unique structure that includes a pyrrolidine ring, which is known for its biological activity in various pharmacological contexts. This article focuses on the biological activity of this compound, summarizing key research findings and case studies.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of pyrrolidine derivatives, including this compound. Research indicates that compounds containing halogen substituents exhibit enhanced antibacterial properties. In vitro tests have shown that certain pyrrolidine derivatives can inhibit the growth of harmful bacteria such as Staphylococcus aureus and Escherichia coli. For instance, compounds derived from pyrrolidine were reported to have minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these pathogens .

Table 1: Summary of Antibacterial Activity

Compound NameMIC (mg/mL)Target Bacteria
This compound0.0039 - 0.025S. aureus, E. coli
2,6-Dipiperidino-1,4-dibromobenzene0.01Various Gram-positive
2,4,6-Tripyrrolidinochlorobenzene0.015Various Gram-negative

Cytotoxic Activity

The cytotoxic effects of this compound have also been investigated in various cancer cell lines. Studies indicate that this compound may possess significant anticancer properties due to its ability to induce apoptosis in malignant cells. Notably, it has shown promising results in inhibiting cell proliferation in human cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia) .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Observations
HT29<10Significant growth inhibition
Jurkat<5Induced apoptosis
A431 (skin cancer)<15Moderate cytotoxicity

The mechanism by which this compound exerts its biological effects may involve the modulation of signaling pathways associated with cell survival and apoptosis. Preliminary studies suggest that this compound interacts with specific proteins involved in these pathways, leading to altered cellular responses . Further research is needed to elucidate the precise molecular interactions and pathways affected by this compound.

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted on a series of pyrrolidine derivatives demonstrated that those with fluorine substitutions exhibited significantly enhanced antibacterial activity compared to their non-fluorinated counterparts. The study specifically noted that the presence of a fluorine atom at the second position of the butane chain contributed positively to the antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Potential
In a recent investigation focusing on the antiproliferative effects of various pyrrolidine derivatives, including this compound, researchers observed potent cytotoxic effects in vitro against multiple cancer cell lines. The study reported that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Fluoro-1-(pyrrolidin-1-yl)butane-1,3-dione?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution using a fluorinated precursor (e.g., 2-fluorobenzaldehyde) and pyrrolidine derivatives. For example, heating the reaction mixture in DMF at 150°C for 20 hours under anhydrous conditions with potassium carbonate as a base facilitates amine coupling. Reaction progress is monitored via TLC (e.g., ethyl acetate/hexane eluent). Post-synthesis, extraction with ethyl acetate (3×60 mL) and drying over MgSO4 followed by solvent removal under reduced pressure yields the crude product. Further purification via column chromatography (silica gel, gradient elution) enhances purity .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodological Answer :

  • <sup>1</sup>H NMR : Characteristic peaks include δ ~10.01 ppm (keto-enol tautomer signals) and δ ~3.30 ppm (pyrrolidine protons). Splitting patterns (e.g., doublets for aromatic protons) confirm substitution .
  • Elemental Analysis : Validates empirical formula (e.g., %N content matching C11H13NO).
  • Mass Spectrometry : High-resolution MS confirms molecular ion [M+H]<sup>+</sup>.

Q. How can purity be assessed post-synthesis?

  • Methodological Answer : Combine TLC (Rf comparison with standards) and HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm). Quantify impurities using area normalization or external calibration .

Advanced Research Questions

Q. How to resolve enantiomeric excess in fluorinated diketones using X-ray crystallography?

  • Methodological Answer : For chiral centers, use the Flack parameter (x) to determine absolute configuration. Implement SHELXL for refinement, ensuring high-resolution data (d ≤ 0.8 Å). Simulate twin laws (e.g., -h, -k, -l) if pseudo-merohedral twinning is observed. Compare Rint values for twin components to assess data quality .

Q. How to address conflicting crystallographic data when the compound exhibits pseudo-symmetry?

  • Methodological Answer : Pseudo-symmetry may arise from near-planar diketone moieties. Use SHELXD for structure solution with dual-space algorithms. Validate with Rfree and cross-validation metrics. If twinning is suspected (e.g., high Rmerge), apply the Hooft y parameter to refine twin fractions .

Q. What experimental designs study the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Kinetic Studies : Incubate the compound in buffers (pH 1–13) at 37°C. Sample aliquots at intervals (0–72 hours) and analyze via HPLC to track degradation.
  • Activation Energy Calculation : Use Arrhenius plots (ln k vs. 1/T) from data collected at 25°C, 37°C, and 50°C.
  • Tautomer Equilibrium Analysis : Monitor keto-enol ratios via <sup>19</sup>F NMR in D2O at different pH values .

Q. How to optimize fluorination efficiency in diketone synthesis?

  • Methodological Answer : Compare fluorinating agents (e.g., Selectfluor vs. DAST) in polar aprotic solvents (DMF, DMSO). Track fluorination yield via <sup>19</sup>F NMR (δ ~-120 ppm for CF groups). Use DFT calculations (B3LYP/6-31G*) to predict regioselectivity and transition states .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational and experimental dipole moments?

  • Methodological Answer :

Geometry Optimization : Re-optimize the structure at higher theory levels (e.g., M06-2X/def2-TZVP).

Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO).

Crystal Packing : Compare experimental (X-ray) and gas-phase geometries to identify intermolecular interactions (e.g., H-bonding) affecting dipole alignment .

Q. Why do NMR spectra show unexpected splitting patterns in deuterated solvents?

  • Methodological Answer : Assess solvent interactions (e.g., DMSO-d6 may induce keto-enol shifts). Use <sup>13</sup>C DEPT-135 to distinguish quaternary carbons. For dynamic effects (e.g., rotamers), perform variable-temperature NMR (VT-NMR) to coalesce signals .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

ParameterConditionReference
SolventDMF
Temperature150°C
Reaction Time20 hours
BaseK2CO3
PurificationColumn chromatography (SiO2)

Table 2 : Crystallographic Refinement Metrics

MetricTarget ValueTool
Rint<0.05SHELXL
Rfree<0.20SHELXL
Flack Parameter (x)0.00 ± 0.02SHELXL

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